Sertaconazole MIC90 Against Dermatophyte Clinical Isolates vs. Fluconazole: Activity in Reduced-Susceptibility Strains
Against 114 clinical dermatophyte isolates with documented reduced susceptibility to fluconazole, sertaconazole demonstrated a MIC90 of 1 μg/ml, whereas the fluconazole MIC was ≥16 μg/ml across the same panel, with four isolates exhibiting fluconazole MICs ≥64 μg/ml [1]. No evidence of cross-resistance between sertaconazole and fluconazole was detected [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC90) against dermatophytes with reduced fluconazole susceptibility |
|---|---|
| Target Compound Data | MIC90 = 1 μg/ml; overall geometric mean MIC = 0.41 μg/ml |
| Comparator Or Baseline | Fluconazole: MIC ≥16 μg/ml; four isolates with MIC ≥64 μg/ml |
| Quantified Difference | Sertaconazole MIC90 ≥16-fold lower than fluconazole baseline |
| Conditions | NCCLS M38-P broth microdilution; 114 clinical dermatophyte isolates from 12 species; incubation at 28°C for 4-10 days |
Why This Matters
For procurement in susceptibility testing programs or formulation development targeting azole-resistant strains, sertaconazole provides activity where fluconazole fails, with no observed cross-resistance.
- [1] Carrillo-Muñoz AJ, Fernández-Torres B, Cárdenes DC, Guarro J. In vitro activity of sertaconazole against dermatophyte isolates with reduced fluconazole susceptibility. Chemotherapy. 2003;49(5):248-251. doi:10.1159/000072449 View Source
